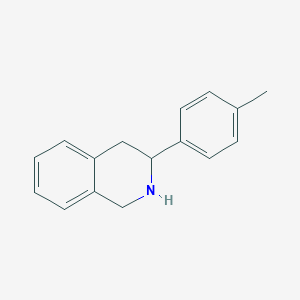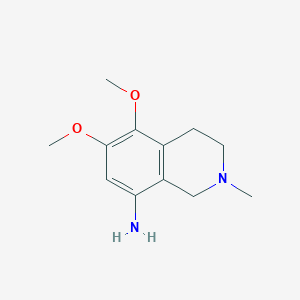
3-(p-Tolyl)-1,2,3,4-tetrahydroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(p-Tolyl)-1,2,3,4-tetrahidroisoquinolina: es un compuesto orgánico que pertenece a la clase de las tetrahidroisoquinolinas. Este compuesto presenta un núcleo de tetrahidroisoquinolina con un grupo p-tolilo unido al tercer átomo de carbono. Las tetrahidroisoquinolinas son conocidas por sus diversas actividades biológicas y a menudo se utilizan como bloques de construcción en la síntesis de diversas moléculas farmacológicamente activas.
Métodos De Preparación
Rutas de Síntesis y Condiciones de Reacción: La síntesis de 3-(p-Tolyl)-1,2,3,4-tetrahidroisoquinolina típicamente involucra la reacción de Pictet-Spengler, donde un aldehído aromático (como el p-tolualdehído) reacciona con un derivado de β-feniletilamina en condiciones ácidas. La reacción procede a través de la formación de un ion iminio intermedio, que se cicla para formar el sistema de anillo de tetrahidroisoquinolina.
Métodos de Producción Industrial: La producción industrial de 3-(p-Tolyl)-1,2,3,4-tetrahidroisoquinolina puede implicar versiones optimizadas de la reacción de Pictet-Spengler, utilizando reactores de flujo continuo para mejorar la eficiencia de la reacción y el rendimiento. Los catalizadores y solventes se seleccionan cuidadosamente para garantizar la alta pureza y escalabilidad del producto.
Análisis De Reacciones Químicas
Tipos de Reacciones:
Oxidación: 3-(p-Tolyl)-1,2,3,4-tetrahidroisoquinolina puede sufrir reacciones de oxidación para formar los correspondientes derivados de isoquinolina.
Reducción: El compuesto se puede reducir para formar derivados dihidro.
Reactivos y Condiciones Comunes:
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio (KMnO₄) y trióxido de cromo (CrO₃).
Reducción: Se utilizan agentes reductores como hidruro de litio y aluminio (LiAlH₄) e hidruro de sodio y boro (NaBH₄).
Sustitución: Se emplean reactivos como halógenos (Cl₂, Br₂) y agentes de nitración (HNO₃) en condiciones ácidas o básicas.
Principales Productos Formados:
Oxidación: Derivados de isoquinolina.
Reducción: Derivados dihidro.
Sustitución: Derivados halogenados o nitrados de tetrahidroisoquinolina.
Aplicaciones Científicas De Investigación
Química: 3-(p-Tolyl)-1,2,3,4-tetrahidroisoquinolina se utiliza como precursor en la síntesis de moléculas orgánicas complejas, incluidos productos naturales y productos farmacéuticos.
Biología: El compuesto se estudia por sus posibles actividades biológicas, incluidos los efectos antimicrobianos, anticancerígenos y neuroprotectores.
Medicina: Se están llevando a cabo investigaciones para explorar el potencial terapéutico de los derivados de 3-(p-Tolyl)-1,2,3,4-tetrahidroisoquinolina en el tratamiento de diversas enfermedades, como el cáncer y los trastornos neurodegenerativos.
Industria: El compuesto se utiliza en el desarrollo de nuevos materiales y como bloque de construcción en la síntesis de productos químicos especiales.
Mecanismo De Acción
El mecanismo de acción de 3-(p-Tolyl)-1,2,3,4-tetrahidroisoquinolina implica su interacción con objetivos moleculares específicos, como enzimas y receptores. El compuesto puede modular varias vías de señalización, lo que lleva a sus efectos biológicos observados. Por ejemplo, puede inhibir ciertas enzimas involucradas en la proliferación de células cancerosas o activar receptores que promueven la neuroprotección.
Comparación Con Compuestos Similares
Compuestos Similares:
1,2,3,4-Tetrahidroisoquinolina: Carece del grupo p-tolilo, lo que da como resultado diferentes actividades biológicas.
3-(m-Tolyl)-1,2,3,4-tetrahidroisoquinolina: Presenta un grupo meta-tolilo en lugar de un grupo para-tolilo, lo que lleva a variaciones en la reactividad y los efectos biológicos.
3-(o-Tolyl)-1,2,3,4-tetrahidroisoquinolina: Contiene un grupo orto-tolilo, que afecta sus propiedades químicas y aplicaciones.
Singularidad: La presencia del grupo p-tolilo en 3-(p-Tolyl)-1,2,3,4-tetrahidroisoquinolina imparte propiedades estéricas y electrónicas únicas, que influyen en su reactividad y actividades biológicas. Esto lo convierte en un compuesto valioso para la investigación y el desarrollo en varios campos científicos.
Propiedades
Fórmula molecular |
C16H17N |
|---|---|
Peso molecular |
223.31 g/mol |
Nombre IUPAC |
3-(4-methylphenyl)-1,2,3,4-tetrahydroisoquinoline |
InChI |
InChI=1S/C16H17N/c1-12-6-8-13(9-7-12)16-10-14-4-2-3-5-15(14)11-17-16/h2-9,16-17H,10-11H2,1H3 |
Clave InChI |
MVIDRUVEIIJUFW-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC3=CC=CC=C3CN2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(5-Ethynylpyridin-3-yl)-2,7-diazaspiro[4.4]nonane](/img/structure/B11882817.png)



![6-Bromo-5-methylbenzo[d]oxazol-2-amine](/img/structure/B11882834.png)








